molecular formula C13H22N2O3 B2753716 3-(Tert-butyl)-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea CAS No. 1421483-09-1

3-(Tert-butyl)-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea

Cat. No.: B2753716
CAS No.: 1421483-09-1
M. Wt: 254.33
InChI Key: NNZMRTUMYODGFV-UHFFFAOYSA-N
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Description

3-(Tert-butyl)-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea is an organic compound that belongs to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two amine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Tert-butyl)-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea typically involves the reaction of appropriate isocyanates with amines. One possible synthetic route could be:

    Step 1: Preparation of the isocyanate intermediate by reacting tert-butyl isocyanate with furan-3-ylmethylamine.

    Step 2: Reaction of the isocyanate intermediate with 2-methoxyethylamine to form the final urea compound.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters (temperature, pressure, solvent) is common to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(Tert-butyl)-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The carbonyl group in the urea moiety can be reduced to form amines.

    Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dicarboxylic acid, while reduction of the urea moiety may produce corresponding amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(Tert-butyl)-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the target and the biological context.

Comparison with Similar Compounds

Similar Compounds

    N,N’-Di-tert-butylurea: Similar structure but lacks the furan and methoxyethyl groups.

    1-(Furan-3-ylmethyl)-3-(2-methoxyethyl)urea: Similar structure but lacks the tert-butyl group.

    3-(Tert-butyl)-1-(2-methoxyethyl)urea: Similar structure but lacks the furan ring.

Uniqueness

3-(Tert-butyl)-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea is unique due to the combination of its functional groups, which may confer distinct chemical and biological properties compared to its analogs. The presence of the furan ring, tert-butyl group, and methoxyethyl group can influence its reactivity, stability, and interactions with other molecules.

Properties

IUPAC Name

3-tert-butyl-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O3/c1-13(2,3)14-12(16)15(6-8-17-4)9-11-5-7-18-10-11/h5,7,10H,6,8-9H2,1-4H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNZMRTUMYODGFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N(CCOC)CC1=COC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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